molecular formula C16H18N2O6 B2678311 Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396793-34-2

Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate

Cat. No.: B2678311
CAS No.: 1396793-34-2
M. Wt: 334.328
InChI Key: OCADJNKEFGWUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an azetidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling reactions: The benzo[d][1,3]dioxole moiety and the azetidine ring are coupled using amide bond formation techniques, often employing reagents like carbodiimides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine-3-carboxamido)acetate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidine-3-carboxamido)acetate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics compared to its pyrrolidine and piperidine analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-2-22-14(19)6-17-15(20)11-7-18(8-11)16(21)10-3-4-12-13(5-10)24-9-23-12/h3-5,11H,2,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADJNKEFGWUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.